tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
“tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1201916-87-1 . It has a molecular weight of 296.33 . The IUPAC name for this compound is tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N4O4/c1-13(2,3)21-12(18)15-6-4-10(5-7-15)16-9-11(8-14-16)17(19)20/h8-10H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature of 4°C .Scientific Research Applications
Synthesis of Biologically Active Intermediates
Tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate and its derivatives have been synthesized and characterized as intermediates in the production of biologically active compounds. These compounds play a crucial role in the synthesis of various pharmacologically relevant molecules. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate has been identified as an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy (Kong et al., 2016).
Structural Analysis and Reactivity
The structural aspects and reactivity of this compound derivatives have been explored in various studies. For example, the compound tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate has been studied for its unique geometry, where the plane of the pyrazole ring forms a specific dihedral angle with the piperidine ring, highlighting its potential utility in further chemical transformations (Richter et al., 2009).
Utility in Synthesis of Complex Molecules
These compounds are also pivotal in the synthesis of complex molecular structures, such as spiropiperidine lactam acetyl-CoA carboxylase inhibitors. The synthesis of these inhibitors involves a streamlined process, demonstrating the versatility of this compound in constructing sophisticated chemical entities with potential pharmacological applications (Huard et al., 2012).
Role in Anticancer Drug Synthesis
Additionally, derivatives of this compound have been identified as key intermediates in the synthesis of small molecule anticancer drugs. These intermediates contribute to the development of novel therapeutic agents aimed at addressing resistance problems in cancer treatment (Zhang et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with this compound are H315 and H319 , which indicate that it can cause skin irritation and serious eye irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
tert-butyl 4-(4-nitropyrazol-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-6-4-10(5-7-15)16-9-11(8-14-16)17(19)20/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRMWACLUFEWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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